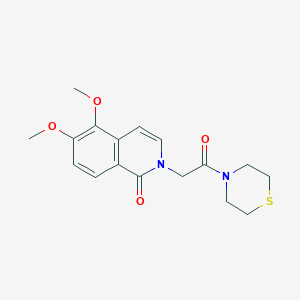

![molecular formula C19H23N3S B5507057 N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline often involves multi-step procedures that may include cyclization, N-alkylation, and acylation reactions. For instance, the synthesis of N-phenyl piperazine derivatives has been described through a process involving chlorination, cyclization, N-alkylation, and reduction, using diethanolamine as a starting material, achieving a 69.4% overall yield (Chen Wen-xia, 2012).

Molecular Structure Analysis

Molecular structure investigations of similar compounds are often conducted using X-ray crystallography, combined with Hirshfeld and Density Functional Theory (DFT) calculations. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π interactions, that influence the molecular packing and stability of the compound in the solid state (Ihab Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds like N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline can be explored through their participation in various chemical reactions, including electron transfer reactions. For example, studies on the ionization of aniline and its derivatives by electron transfer to radical cations highlight the formation of amine radical cations and subsequent reactions (A. Maroz et al., 2005).

Aplicaciones Científicas De Investigación

Electroluminescence and Amorphous Molecular Materials

Research into novel classes of color-tunable emitting amorphous molecular materials, such as the one conducted by Doi et al. (2003), reveals the application of similar compounds in organic electroluminescent (EL) devices. These compounds, characterized by intense fluorescence emission and high glass-transition temperatures, serve as excellent materials for multicolor and white light-emitting EL devices. They also function as effective host materials for emissive dopants, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Advanced Corrosion-Resistant Coatings

Li et al. (2018) synthesized high-performance electroactive benzoxazine monomers incorporating aniline dimers for creating advanced corrosion-resistant coatings. These coatings, notably the polymerized form of the electroactive benzoxazine (pPH-BA), exhibit superior corrosion resistance properties and facilitate the formation of protective metal oxide layers on surfaces. This highlights the potential of aniline-derived compounds in developing coatings that significantly enhance material durability and longevity (Li, Zhao, Wang, Li, & Li, 2018).

Water Pollution Control

The study by Huang et al. (2017) into N-doped carbon materials for water pollution control underscores the utility of similar compounds in environmental applications. By synthesizing Co3O4/N/C compounds through thermal treatment, they developed catalysts for effective aniline degradation by activating peroxymonosulfate (PMS). The study demonstrates the potential of nitrogen-containing compounds to improve electron mobility and catalytic activity, offering promising solutions for water treatment and pollution mitigation (Huang, Zhang, He, Shi, Qin, & Yao, 2017).

Neuroprotective Therapeutics

SP-04, a novel drug candidate synthesized for Alzheimer's disease treatment, illustrates the biomedical applications of compounds with piperazine and aniline derivatives. This compound shows potential in offering a multi-target therapeutic neuroprotective approach by inhibiting acetylcholinesterase activity, displaying antioxidant properties, and protecting against neurotoxicity. Such studies highlight the relevance of chemically similar compounds in developing treatments for neurodegenerative diseases (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Propiedades

IUPAC Name |

[4-(dimethylamino)phenyl]-(4-phenylpiperazin-1-yl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-20(2)17-10-8-16(9-11-17)19(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGDPOFKYBSRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Dimethylaminophenyl)-(4-phenylpiperazin-1-yl)methanethione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)